molecular formula C11H22N2O3 B6591719 tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate CAS No. 1508368-16-8

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate

Cat. No.: B6591719
CAS No.: 1508368-16-8
M. Wt: 230.30 g/mol
InChI Key: SWRHNCDMOPMNBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in bulk for research purposes. Companies like ChemScene and Biosynth provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, although it is not used clinically.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research settings where precise interactions are required .

Properties

IUPAC Name

tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8(12)9-7-15-6-5-13(9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRHNCDMOPMNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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